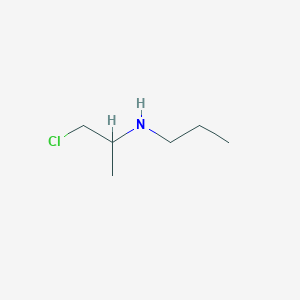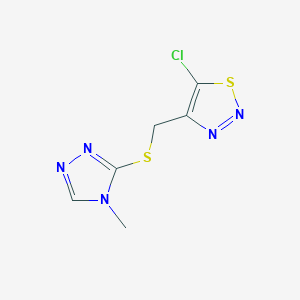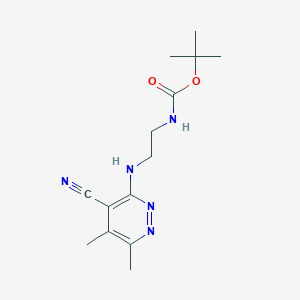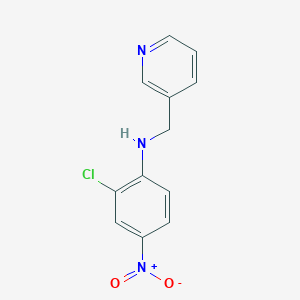
2-chloro-4-nitro-N-(pyridin-3-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-nitro-N-(pyridin-3-ylmethyl)aniline: is an organic compound with the molecular formula C12H10ClN3O2 It is a derivative of aniline, featuring a chloro and nitro group on the benzene ring, and a pyridin-3-ylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-nitro-N-(pyridin-3-ylmethyl)aniline typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 2-chloro-4-nitroaniline.
N-alkylation: The 2-chloro-4-nitroaniline is then subjected to N-alkylation with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 2-chloro-4-nitro-N-(pyridin-3-ylmethyl)aniline can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Reduction: Iron powder, hydrochloric acid, or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Reduction: 2-amino-4-nitro-N-(pyridin-3-ylmethyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Therapeutic Agent: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry:
Material Science: Utilized in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-(pyridin-3-ylmethyl)aniline is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The pyridin-3-ylmethyl group may enhance the compound’s ability to bind to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
2-chloro-4-nitroaniline: Lacks the pyridin-3-ylmethyl group, making it less versatile in terms of chemical reactivity and biological activity.
4-nitro-N-(pyridin-3-ylmethyl)aniline: Lacks the chloro group, which may affect its electronic properties and reactivity.
Uniqueness: 2-chloro-4-nitro-N-(pyridin-3-ylmethyl)aniline is unique due to the presence of both the chloro and nitro groups on the benzene ring, as well as the pyridin-3-ylmethyl group attached to the nitrogen atom. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H10ClN3O2 |
|---|---|
Molecular Weight |
263.68 g/mol |
IUPAC Name |
2-chloro-4-nitro-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H10ClN3O2/c13-11-6-10(16(17)18)3-4-12(11)15-8-9-2-1-5-14-7-9/h1-7,15H,8H2 |
InChI Key |
HJNMRVCBGIECIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2-dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile](/img/structure/B14898511.png)

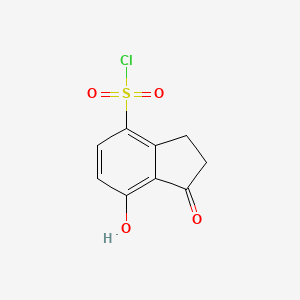
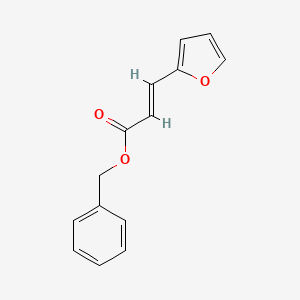

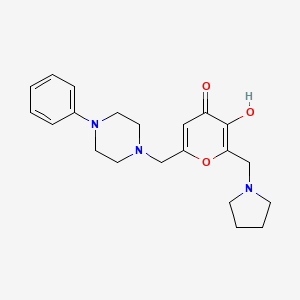
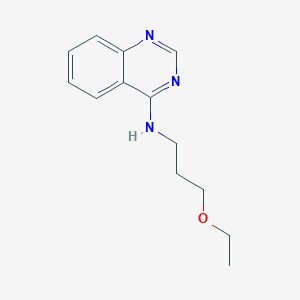


![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14898574.png)
![N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14898579.png)
